molecular formula C48H54N2O9 B1193627 ß-NF-ATRA

ß-NF-ATRA

Cat. No. B1193627
M. Wt: 802.965
InChI Key: MGBFQQQDJPJUNW-DZHZFLTJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ß-NF-ATRA is a novel chimeric degrader against cellular retinoic acid binding proteins (CRABPs), inducing the AhR-dependent degradation of CRABP-1 and CRABP-2 via the ubiquitin-proteasome pathway.

Scientific Research Applications

Alzheimer’s Disease Research

ATRA is explored for its potential in Alzheimer's disease research, emphasizing the importance of biomarkers and a biological construct over clinical symptoms for diagnosis and research, aiming for a unified diagnostic guideline (Jack et al., 2018).

Immune System Modulation

Research has shown that ATRA can enhance immune responses, particularly by prolonging the expression of IL-6 and IL-1β in human macrophages, suggesting its role in modulating both priming and activation signals for NLRP3 inflammasome function (Alatshan et al., 2020).

Epigenetic Modification and Cancer Therapy

ATRA's role in cancer therapy is highlighted through its ability to modulate miRNA expression in neoplastic cell lines, potentially serving as an effective strategy for chemopreventive and anticancer therapy (Lima et al., 2019).

Combination Therapy in Cancer

The combination of ATRA with other agents like chemotherapy, epigenetic modifiers, and arsenic trioxide has been extensively investigated for treating a variety of tumors, emphasizing the need for combined strategies in cancer treatment (Ni et al., 2018).

Predictive Modeling for ATRA Sensitivity

A study developed a model predicting ATRA sensitivity across different tumor types, indicating its potential application in identifying responsive individuals and cancer types for ATRA-based therapeutic strategies (Bolis et al., 2016).

Drug Delivery Systems for ATRA

Recent advancements in ATRA-loaded Drug Delivery Systems (DDSs) aim to enhance its delivery and targeting in cancer therapy, addressing the challenges of ATRA resistance and ineffective delivery in solid tumors (Giuli et al., 2020).

ATRA in Dermatology

ATRA's application in dermatology, particularly in treating skin disorders, also affects epidermal barrier function and gene expression, underlying its use and impact on skin health (Li et al., 2019).

properties

Product Name

ß-NF-ATRA

Molecular Formula

C48H54N2O9

Molecular Weight

802.965

IUPAC Name

(2E,4E,6E,8E)-3,7-Dimethyl-9-((E)-2,6,6-trimethyl-3-(((12-oxo-1-(4-(1-oxo-1H-benzo[f]chromen-3-yl)phenyl)-2,5,8-trioxa-11-azatridecan-13-yl)oxy)imino)cyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C48H54N2O9/c1-33(9-8-10-34(2)29-46(53)54)13-19-40-35(3)41(21-22-48(40,4)5)50-58-32-45(52)49-23-24-55-25-26-56-27-28-57-31-36-14-16-38(17-15-36)44-30-42(51)47-39-12-7-6-11-37(39)18-20-43(47)59-44/h6-20,29-30H,21-28,31-32H2,1-5H3,(H,49,52)(H,53,54)/b10-8+,19-13+,33-9+,34-29+,50-41+

InChI Key

MGBFQQQDJPJUNW-DZHZFLTJSA-N

SMILES

O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCOCC2=CC=C(C3=CC(C4=C(O3)C=CC5=CC=CC=C45)=O)C=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ß-NF-ATRA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ß-NF-ATRA
Reactant of Route 2
ß-NF-ATRA
Reactant of Route 3
ß-NF-ATRA
Reactant of Route 4
Reactant of Route 4
ß-NF-ATRA
Reactant of Route 5
ß-NF-ATRA
Reactant of Route 6
Reactant of Route 6
ß-NF-ATRA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.